molecular formula C19H23ClN4 B3066985 5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride CAS No. 99077-15-3

5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride

Cat. No.: B3066985
CAS No.: 99077-15-3
M. Wt: 342.9 g/mol
InChI Key: BQWUTXUWRXJYNC-UHFFFAOYSA-M
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Description

5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride: is a chemical compound belonging to the tetrazolium family. Tetrazolium compounds are widely used in biochemical assays as redox indicators. The compound is characterized by its unique structure, which includes a tetrazole ring substituted with hexyl and diphenyl groups. This compound is often utilized in various scientific research applications due to its ability to undergo reduction reactions, forming colored formazan products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride typically involves the reaction of appropriate tetrazole precursors with hexyl and diphenyl substituents. The reaction conditions often include:

    Solvents: Common solvents used include ethanol, acetone, and water.

    Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.

    Temperature: The reaction is usually carried out at moderate temperatures, around 25-50°C.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, often involving:

    Batch or continuous flow reactors: To ensure consistent production.

    Purification steps: Including crystallization and filtration to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The compound undergoes reduction reactions to form colored formazan products. This property is utilized in various biochemical assays.

    Substitution: The tetrazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Reducing agents: Common reducing agents include sodium borohydride and other hydride donors.

    Solvents: Ethanol, acetone, and water are frequently used solvents.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products:

    Formazan derivatives: The reduction of 5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride results in the formation of colored formazan products, which are used as indicators in biochemical assays.

Scientific Research Applications

Chemistry:

    Redox Indicators: Used in redox titrations and other analytical chemistry applications.

Biology:

    Cell Viability Assays: Employed in assays to determine cell viability and metabolic activity. The compound is reduced by cellular dehydrogenases to form colored formazan, indicating active metabolism.

Medicine:

    Diagnostic Tools: Utilized in diagnostic assays to detect cellular activity and viability, particularly in cancer research and microbiology.

Industry:

    Quality Control: Used in various industrial applications for quality control and testing of biological samples.

Mechanism of Action

The primary mechanism of action of 5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride involves its reduction by cellular dehydrogenases. The compound is reduced to form colored formazan products, which can be quantitatively measured. The reduction process involves the transfer of electrons from the dehydrogenases to the tetrazolium compound, resulting in the formation of the colored product. This mechanism is widely utilized in assays to measure cellular respiration and metabolic activity.

Comparison with Similar Compounds

    2,3,5-Triphenyl-2H-tetrazolium chloride: Another tetrazolium compound used as a redox indicator.

    3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT): Commonly used in cell viability assays.

    2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT): Used in cell proliferation assays.

Uniqueness: 5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride is unique due to its specific substituents, which may confer different solubility and reactivity properties compared to other tetrazolium compounds. Its hexyl and diphenyl groups may also influence its interaction with cellular components, making it suitable for specific applications in biochemical assays.

Properties

IUPAC Name

5-hexyl-2,3-diphenyltetrazol-2-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N4.ClH/c1-2-3-4-11-16-19-20-22(17-12-7-5-8-13-17)23(21-19)18-14-9-6-10-15-18;/h5-10,12-15H,2-4,11,16H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWUTXUWRXJYNC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=NN([N+](=N1)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568461
Record name 5-Hexyl-2,3-diphenyl-2H-tetrazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99077-15-3
Record name 5-Hexyl-2,3-diphenyl-2H-tetrazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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